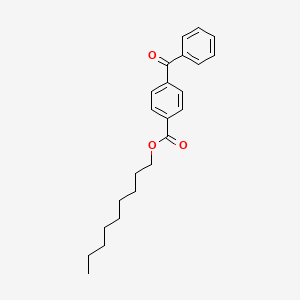

Nonyl 4-benzoylbenzoate

Description

Properties

CAS No. |

53912-02-0 |

|---|---|

Molecular Formula |

C23H28O3 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

nonyl 4-benzoylbenzoate |

InChI |

InChI=1S/C23H28O3/c1-2-3-4-5-6-7-11-18-26-23(25)21-16-14-20(15-17-21)22(24)19-12-9-8-10-13-19/h8-10,12-17H,2-7,11,18H2,1H3 |

InChI Key |

HHHHWTWRWHOEQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with nonanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{4-Benzoylbenzoic acid} + \text{Nonanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Nonyl 4-benzoylbenzoate can undergo various chemical reactions, including:

Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The benzoyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Nonyl 4-carboxybenzoate.

Reduction: Nonyl 4-hydroxybenzoate.

Substitution: Nonyl 4-bromobenzoylbenzoate.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antifungal agent due to its ability to disrupt biofilms.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonyl 4-benzoylbenzoate involves its interaction with cellular membranes, leading to disruption of membrane integrity. This membranolytic activity is particularly effective against biofilms, making it a promising candidate for antifungal applications . The compound may also interact with specific molecular targets, such as enzymes involved in ergosterol synthesis, thereby inhibiting fungal growth.

Comparison with Similar Compounds

Benzyl 4-Hydroxybenzoate (Benzylparaben)

- Structure: Substitutes the nonyl chain with a benzyl group (C₆H₅CH₂-) and replaces the benzoyl group with a hydroxyl (-OH) at the para position.

- Properties : Molecular weight = 228.25 g/mol; melting point = 113°C; used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity.

- Key Differences: The hydroxyl group enhances water solubility compared to the hydrophobic nonyl chain of Nonyl 4-benzoylbenzoate. Benzylparaben’s smaller size allows broader application in aqueous formulations, whereas this compound’s lipophilicity favors use in non-polar matrices .

Butyl 4-Hydroxybenzoate

- Structure : Features a butyl (C₄H₉) chain and a para-hydroxyl group.

- Properties : Molecular weight = 194.23 g/mol; CAS 94-26-6.

- Key Differences: The shorter alkyl chain reduces hydrophobicity and increases volatility compared to this compound. Safety data indicate moderate toxicity, requiring specific first-aid measures for inhalation or ingestion .

Isoamyl 4-(Dimethylamino)benzoate

- Structure: Contains a branched isoamyl (C₅H₁₁) chain and a dimethylamino (-N(CH₃)₂) substituent.

- Properties : Molecular weight = 235.32 g/mol; CAS 21245-01-2.

- Key Differences: The dimethylamino group introduces basicity, altering solubility and reactivity. Unlike this compound, this compound may interact with acidic environments or participate in hydrogen bonding .

Comparison with Nonyl-Containing Compounds

4-Nonylphenol (CAS 104-40-5)

- Structure: A phenol derivative with a nonyl chain at the para position.

- Properties: Known for endocrine-disrupting effects; regulated in industrial applications due to environmental persistence.

- Key Differences: this compound’s ester linkage may reduce direct toxicity compared to 4-nonylphenol’s free hydroxyl group, which is prone to bioaccumulation .

Nonyl Isobutyrate

- Structure: Nonyl ester of isobutyric acid (CH₃CH(CH₃)COOH).

- Applications : Used as a pheromone in pest control (e.g., attracting C. ferrugineus beetles).

- Key Differences: The absence of aromatic rings in nonyl isobutyrate increases volatility, making it suitable for airborne signaling, whereas this compound’s aromaticity favors UV absorption and material stabilization .

Functional Group-Driven Comparisons

Aromatic Esters with Oxadiazole Moieties

- Example : 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate ().

- Structure : Integrates an oxadiazole ring and dual benzoyloxy groups.

- Key Differences: The oxadiazole ring enhances rigidity and π-π stacking, as shown in X-ray diffraction studies, leading to superior thermal stability compared to this compound. Hydrogen bonding in this compound may also improve crystalline packing .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | ~352.47 | Not Provided | Nonyl, Benzoyl | UV Stabilization, Polymers |

| Benzyl 4-Hydroxybenzoate | 228.25 | 94-18-8 | Benzyl, Hydroxyl | Preservatives |

| Butyl 4-Hydroxybenzoate | 194.23 | 94-26-8 | Butyl, Hydroxyl | Cosmetics, Pharmaceuticals |

| 4-Nonylphenol | 220.35 | 104-40-5 | Nonyl, Phenol | Surfactants (restricted) |

Research Findings and Implications

- Photostability: this compound’s benzoyl group likely provides superior UV absorption compared to hydroxylated parabens, making it suitable for sunscreens or protective coatings .

- Environmental Impact: Unlike 4-nonylphenol, the ester linkage in this compound may reduce bioaccumulation risks, though degradation products require further study .

- Synthetic Versatility: The nonyl chain’s hydrophobicity can be tailored for specific solubility requirements in polymer matrices, contrasting with shorter-chain esters like butyl or isoamyl derivatives .

Q & A

What are the common synthetic routes for preparing Nonyl 4-benzoylbenzoate, and how can reaction conditions be optimized?

Basic Research Question

this compound is typically synthesized via esterification or transesterification reactions. A standard approach involves reacting 4-benzoylbenzoic acid with nonyl alcohol in the presence of a catalyst like sulfuric acid or immobilized lipases. Optimization focuses on temperature (e.g., 60–80°C for acid catalysis), solvent selection (e.g., toluene for azeotropic water removal), and molar ratios (e.g., 1:1.2 acid-to-alcohol ratio) to maximize yield . For advanced purity, column chromatography or recrystallization in ethanol is recommended .

How can this compound be detected and quantified in environmental matrices like water or sediment?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used, with solid-phase extraction (SPE) for sample preparation. For example, C18 cartridges preconditioned with methanol and water effectively isolate the compound from aqueous samples. Electrospray ionization (ESI) in positive ion mode with MRM transitions (e.g., m/z 350 → 105) enhances sensitivity, achieving detection limits of 0.1–1 ng/L . Calibration curves should account for matrix effects by using isotopically labeled internal standards (e.g., deuterated analogs) .

What advanced mass spectrometry techniques improve structural elucidation of this compound and its metabolites?

Advanced Research Question

High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) or electron transfer dissociation (ETD) enables precise structural analysis. For example, ESI-MS/MS with heterocyclic quaternary ammonium salts (QAS) tags enhances ionization efficiency and generates diagnostic ions (e.g., m/z 84 and 132) for sequence coverage . Deuterated analogs aid in distinguishing metabolic byproducts (e.g., hydroxylation at the nonyl chain) via isotopic patterns .

What are the environmental persistence and degradation pathways of this compound?

Basic Research Question

this compound exhibits moderate persistence (half-life ~30–60 days in water) due to its hydrophobic nonyl chain. Aerobic biodegradation studies using Pseudomonas spp. show cleavage of the ester bond into 4-benzoylbenzoic acid and nonyl alcohol, with subsequent β-oxidation of the alkyl chain . Photodegradation under UV light (254 nm) produces hydroxylated derivatives, detectable via LC-UV/Vis .

How does the structure of this compound influence its pharmacological activity?

Advanced Research Question

The benzoyl group enhances lipid solubility, facilitating membrane permeability, while the nonyl chain modulates logP values (predicted ~5.2) for optimal bioavailability. In vitro assays reveal inhibitory effects on cytochrome P450 enzymes (e.g., CYP3A4 IC₅₀ = 12 µM), suggesting drug-drug interaction risks . Structure-activity relationship (SAR) studies recommend modifying the nonyl chain length to balance potency and metabolic stability .

How should researchers address contradictions in reported toxicity data for this compound?

Advanced Research Question

Discrepancies in toxicity (e.g., EC₅₀ values ranging from 10–100 µM in aquatic organisms) may arise from differences in test models (e.g., Daphnia magna vs. Danio rerio) or exposure durations. Standardized OECD Guidelines (e.g., Test No. 202 for acute toxicity) should be followed. Cross-validate findings using orthogonal assays (e.g., Ames test for mutagenicity vs. comet assay for DNA damage) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Use PPE (nitrile gloves, lab coat, goggles) to prevent dermal contact. Work in a fume hood to avoid inhalation of aerosols. Waste must be neutralized with 1 M NaOH and disposed via certified hazardous waste services. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for respiratory irritation .

What computational tools predict the physicochemical properties of this compound?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic properties like HOMO-LUMO gaps, correlating with photostability. Software like ACD/Labs or EPI Suite estimates logP, water solubility, and bioaccumulation potential. QSAR models trained on benzoate esters predict acute toxicity endpoints (e.g., LC₅₀ for fish) with R² > 0.85 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.